4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a boronate ester linked to an aryl group through an ether linkage, which allows it to participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.
Reaction conditions:
Palladium(0) catalyst
Base such as potassium carbonate
Solvent like dimethylformamide (DMF)
Temperature around 80°C
Industrial Production Methods
Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Not commonly subjected to reduction due to the stability of the boronate ester.
Substitution: Frequently participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Halogenated compounds, bases such as cesium carbonate.
Major Products Formed
Oxidation: Corresponding boronic acids.
Substitution: Various substituted aryl ethers.
Scientific Research Applications
Chemistry
Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.
Biology
Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.
Medicine
Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.
Industry
Integral in the production of polymers and advanced materials due to its stability and reactivity profile.
Mechanism of Action
Molecular Targets and Pathways
In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.
Comparison with Similar Compounds
Compared to other boronate esters, 4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is unique due to its ether linkage which enhances its reactivity and stability.
Similar Compounds
Phenylboronic acid
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-tetramethyl-2-[4-(methoxy)phenyl]-1,3,2-dioxaborolane
Each of these compounds has distinct properties and reactivity profiles, making them suitable for different applications in organic synthesis.
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
BADVZHUEDFHGGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3 |
Origin of Product |
United States |
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